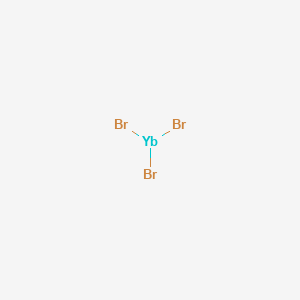
5-Allylmercapto-6-azauracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allylmercapto-6-azauracil is a chemical compound with the molecular formula C(_6)H(_7)N(_3)O(_2)S. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound features an allylmercapto group at the 5-position and an aza modification at the 6-position of the uracil ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylmercapto-6-azauracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil or a uracil derivative.
Introduction of the Allylmercapto Group: This step involves the introduction of an allylmercapto group at the 5-position. This can be achieved through nucleophilic substitution reactions using allyl mercaptan and appropriate catalysts.
Aza Modification: The aza modification at the 6-position is introduced through a series of reactions that may involve nitration, reduction, and subsequent cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Allylmercapto-6-azauracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the allylmercapto group or the uracil ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylmercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the allylmercapto group or the uracil ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Allylmercapto-6-azauracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its structural similarity to uracil makes it a useful tool for probing the mechanisms of RNA-related processes and for designing inhibitors of enzymes that interact with uracil derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of antiviral, anticancer, or antimicrobial agents due to its ability to interfere with nucleic acid metabolism.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Allylmercapto-6-azauracil involves its interaction with biological macromolecules. The compound can mimic uracil and incorporate into RNA, potentially disrupting normal RNA function. It may also inhibit enzymes that utilize uracil or its derivatives, thereby affecting nucleic acid metabolism and cellular processes.
Molecular Targets and Pathways
RNA Incorporation: The compound can be incorporated into RNA, leading to faulty RNA synthesis and function.
Enzyme Inhibition: It can inhibit enzymes such as thymidylate synthase or dihydrofolate reductase, which are involved in nucleotide synthesis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Mercapto-6-azauracil: Lacks the allyl group but shares the mercapto and aza modifications.
5-Allylmercapto-uracil: Similar structure but without the aza modification.
6-Azauracil: Contains the aza modification but lacks the allylmercapto group.
Uniqueness
5-Allylmercapto-6-azauracil is unique due to the combination of the allylmercapto group and the aza modification. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGHKDRHYUZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907440 |
Source


|
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10237-48-6 |
Source


|
| Record name | NSC107688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






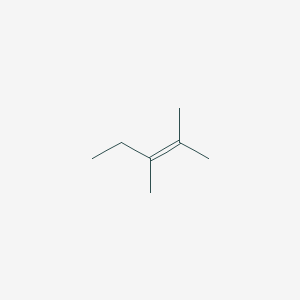
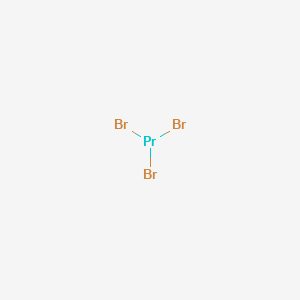
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
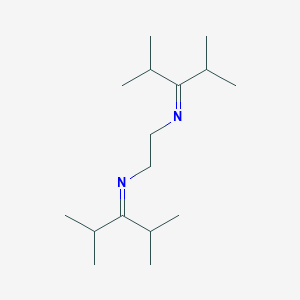

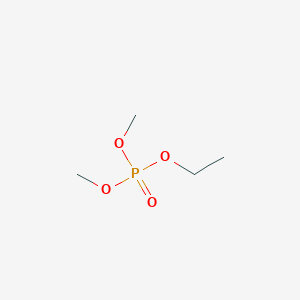
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
